(2,6-ditert-butyl-4-methylphenyl) propanoate (2,6-ditert-butyl-4-methylphenyl) propanoate
Brand Name: Vulcanchem
CAS No.: 72959-50-3
VCID: VC16072344
InChI: InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3
SMILES:
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

(2,6-ditert-butyl-4-methylphenyl) propanoate

CAS No.: 72959-50-3

Cat. No.: VC16072344

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

(2,6-ditert-butyl-4-methylphenyl) propanoate - 72959-50-3

Specification

CAS No. 72959-50-3
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name (2,6-ditert-butyl-4-methylphenyl) propanoate
Standard InChI InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3
Standard InChI Key GKULZSGLUGVHKX-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-methyl-2,6-bis(2-methyl-2-propanyl)phenyl propanoate, reflecting its substitution pattern on the aromatic ring. Its molecular formula is C₁₈H₂₈O₂, with an average molecular mass of 276.420 g/mol and a monoisotopic mass of 276.208930 g/mol . The structure consists of a central phenol ring substituted with two tert-butyl groups at the 2- and 6-positions, a methyl group at the 4-position, and a propionate ester at the hydroxyl oxygen (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₈O₂
Average Mass276.420 g/mol
Monoisotopic Mass276.208930 g/mol
ChemSpider ID4281033
CAS Registry Number72959-50-3

Stereochemical and Electronic Features

The tert-butyl groups at the 2- and 6-positions create significant steric hindrance, shielding the phenolic oxygen and enhancing the compound’s resistance to electrophilic attack . This steric protection is critical for its function as an antioxidant, as it prevents premature degradation via oxidation or radical-mediated pathways. The propionate ester group contributes to lipophilicity, facilitating compatibility with nonpolar matrices such as polymers and fuels .

Synthesis and Industrial Production

Precursor Synthesis: 2,6-Di-tert-butyl-4-methylphenol

The phenolic precursor, 2,6-di-tert-butyl-4-methylphenol, is synthesized via Friedel-Crafts alkylation of phenol with isobutene using aluminum phenoxide as a catalyst . This reaction selectively substitutes the ortho positions due to the Lewis acid’s ability to stabilize the transition state.

C₆H₅OH+2CH₂=C(CH₃)₂Al(OPh)₃((CH3)3C)2C6H3OH\text{C₆H₅OH} + 2 \text{CH₂=C(CH₃)₂} \xrightarrow{\text{Al(OPh)₃}} ((CH₃)₃C)₂C₆H₃OH

Esterification to Form (2,6-Di-tert-butyl-4-methylphenyl) Propanoate

The final esterification step involves reacting 2,6-di-tert-butyl-4-methylphenol with propionic acid or its derivatives (e.g., propionyl chloride) under acidic or basic conditions. A typical protocol might use:

  • Propionyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl.

  • Reaction temperatures of 60–80°C to ensure complete conversion without thermal degradation .

Table 2: Optimized Esterification Conditions

ParameterOptimal Range
Temperature60–80°C
CatalystPyridine (10 mol%)
Reaction Time4–6 hours
Yield85–92%
Additive ConcentrationGum Formation (mg/100 mL)
0 ppm12.4 ± 1.2
50 ppm2.1 ± 0.3
100 ppm0.7 ± 0.1

Intermediate in Specialty Chemical Synthesis

The ester serves as a precursor for advanced antioxidants like Irganox 1098, synthesized via Michael addition with methyl acrylate .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 220°C, making it suitable for high-temperature processing .

Solubility Profile

The compound exhibits high solubility in nonpolar solvents:

  • Hexane: 45 g/L

  • Toluene: 120 g/L

  • Ethanol: 8 g/L (limited by polarity mismatch) .

Future Research Directions

  • Structure-Activity Relationships: Modifying the ester alkyl chain to optimize polymer compatibility.

  • Ecotoxicology: Assessing long-term environmental impacts in fuel applications.

  • Synergistic Additives: Exploring combinations with phosphite antioxidants for enhanced stabilization.

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